molecular formula C14H18N2O B2974028 N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide CAS No. 2223072-08-8

N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide

Cat. No. B2974028
CAS RN: 2223072-08-8
M. Wt: 230.311
InChI Key: RFBDHEVNOSSGHI-ZDUSSCGKSA-N
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Description

N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide, also known as NCT or NCT-501, is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the development and maintenance of various tissues and organs, and dysregulation of this pathway has been implicated in several diseases, including cancer, osteoporosis, and Alzheimer's disease.

Mechanism of Action

N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. This binding prevents the activation of downstream signaling events that are necessary for the pathway to function properly. By inhibiting this pathway, N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide can prevent the growth and survival of cancer cells, promote bone formation, and reduce the accumulation of amyloid beta plaques in the brain.
Biochemical and Physiological Effects:
N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide has been shown to have several biochemical and physiological effects. In cancer, N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide inhibits the growth and survival of cancer cells by blocking the Wnt/β-catenin signaling pathway. In osteoporosis, N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide promotes bone formation and inhibits bone resorption, leading to increased bone mass and strength. In Alzheimer's disease, N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide improves cognitive function and reduces the accumulation of amyloid beta plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. This makes it a cost-effective and accessible tool for researchers studying the Wnt/β-catenin signaling pathway. One limitation of using N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide is that it may have off-target effects, meaning that it may inhibit other pathways or proteins in addition to the Wnt/β-catenin pathway. This can complicate the interpretation of experimental results and may require additional controls and validation.

Future Directions

There are several future directions for research on N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. This could lead to the development of more effective therapies for cancer, osteoporosis, and Alzheimer's disease. Another area of interest is the identification of biomarkers that can predict response to N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide treatment. This could help to identify patients who are most likely to benefit from N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide therapy and could help to personalize treatment plans. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide in various diseases.

Synthesis Methods

The synthesis of N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide involves several steps, including the preparation of 2-ethylbenzoic acid, the conversion of 2-ethylbenzoic acid to 2-ethylbenzoyl chloride, and the reaction of 2-ethylbenzoyl chloride with (R)-2-cyanomethyl-2-methylpropane-1-ol. The final product is obtained by purification through column chromatography.

Scientific Research Applications

N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide has been shown to have potential therapeutic applications in several diseases, including cancer, osteoporosis, and Alzheimer's disease. In cancer, N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide inhibits the Wnt/β-catenin signaling pathway, which is often dysregulated in various types of cancer. In preclinical studies, N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In osteoporosis, N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide has been shown to increase bone mass and strength by promoting bone formation and inhibiting bone resorption. In Alzheimer's disease, N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain.

properties

IUPAC Name

N-[(1R)-1-cyano-2-methylpropyl]-2-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-4-11-7-5-6-8-12(11)14(17)16-13(9-15)10(2)3/h5-8,10,13H,4H2,1-3H3,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBDHEVNOSSGHI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1C(=O)N[C@@H](C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide

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